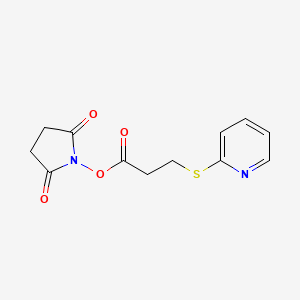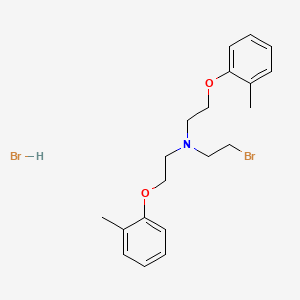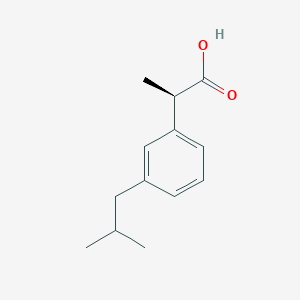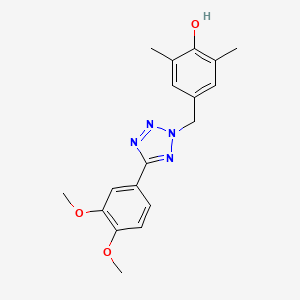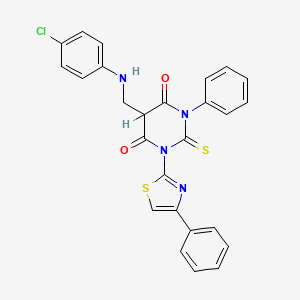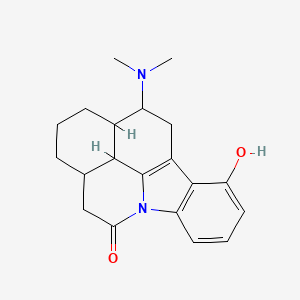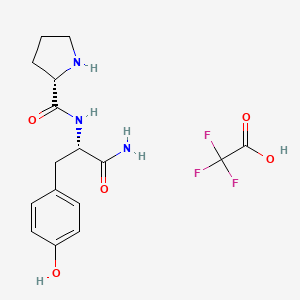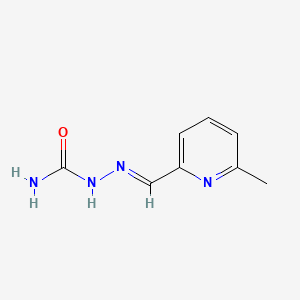
6-Methyl-2-pyridinecarboxaldehyde semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-pyridinecarboxaldehyde semicarbazone is a chemical compound derived from 6-Methyl-2-pyridinecarboxaldehyde. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a semicarbazone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-pyridinecarboxaldehyde semicarbazone typically involves the reaction of 6-Methyl-2-pyridinecarboxaldehyde with semicarbazide hydrochloride. The reaction is carried out in an aqueous or alcoholic medium, often under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-pyridinecarboxaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the semicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-pyridinecarboxaldehyde semicarbazone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-2-pyridinecarboxaldehyde semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone moiety can form coordination complexes with metal ions, which may play a role in its biological activities. Additionally, the compound can interact with enzymes and proteins, modulating their functions and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-2-pyridinecarboxaldehyde: The parent compound, which lacks the semicarbazone moiety.
2-Picoline-6-carboxaldehyde: A structurally similar compound with a different substitution pattern on the pyridine ring.
Uniqueness
6-Methyl-2-pyridinecarboxaldehyde semicarbazone is unique due to its semicarbazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
90953-04-1 |
|---|---|
Molekularformel |
C8H10N4O |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
[(E)-(6-methylpyridin-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C8H10N4O/c1-6-3-2-4-7(11-6)5-10-12-8(9)13/h2-5H,1H3,(H3,9,12,13)/b10-5+ |
InChI-Schlüssel |
OVAJJTKLTHDKNX-BJMVGYQFSA-N |
Isomerische SMILES |
CC1=NC(=CC=C1)/C=N/NC(=O)N |
Kanonische SMILES |
CC1=NC(=CC=C1)C=NNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenol, 1,1'-[6-(1-pyrenyl)-1,3,5-triazine-2,4-diyl]bis-](/img/structure/B12726713.png)
